N-(2-((6-(吡啶-2-基氨基)哒嗪-3-基)氨基)乙基)-4-(三氟甲基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17F3N6O2S and its molecular weight is 438.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗与成像
- 应用:
- PET 成像: 研究人员已开发出该化合物的放射性氟化衍生物,作为针对 Trk 受体的正电子发射断层扫描 (PET) 成像探针 . 这些放射性配体允许对体内 Trk 表达进行无创可视化,有助于癌症诊断和监测治疗反应。
物理化学性质和选择性谱
总之,这种多功能化合物在癌症研究、神经退行性疾病研究和药物开发方面具有前景。它与 Trk 受体的相互作用使其成为理解和潜在治疗各种疾病的宝贵工具。 🌟
作用机制
Target of Action
The primary targets of this compound are Tropomyosin receptor kinases (TrkA/B/C) . These receptors are recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
The compound acts as an inhibitor of TrkA/B/C . It binds to these receptors, preventing their activation and subsequent signaling. This inhibition can disrupt the progression of diseases and cancers associated with the dysregulation of these receptors .
Biochemical Pathways
The inhibition of TrkA/B/C affects various biochemical pathways. These pathways are involved in cell growth, differentiation, and survival. By inhibiting TrkA/B/C, the compound can disrupt these pathways, potentially slowing or halting the progression of diseases and cancers associated with these receptors .
Result of Action
The result of the compound’s action is the disruption of TrkA/B/C signaling. This can lead to a decrease in cell growth, differentiation, and survival, potentially slowing or halting the progression of diseases and cancers associated with these receptors .
生物活性
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a unique structural arrangement with multiple functional groups that may influence its biological interactions. Specifically, it includes:
- Pyridazine and Pyridine Rings : These heterocycles are known for their reactivity and ability to interact with various biological targets.
- Trifluoromethyl Group : This group enhances lipophilicity and can modulate the compound's pharmacokinetics.
Mechanisms of Biological Activity
Research indicates that compounds similar to N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide exhibit significant biological activities, particularly in the following areas:
-
Anticancer Activity :
- Compounds with similar structures have been shown to act as kinase inhibitors, which are crucial in cancer progression. For instance, pyridazine derivatives have demonstrated effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .
- A study highlighted the synthesis of pyridine derivatives that exhibited anticancer properties through molecular modeling and evaluation, suggesting that modifications to the structure can enhance efficacy against specific cancer types .
-
Antimicrobial Properties :
- The presence of the pyridine and pyridazine rings is associated with antibacterial and antifungal activities. Research has shown that certain derivatives can inhibit the growth of pathogens such as E. coli and S. aureus due to their ability to disrupt cellular processes .
- Structure-activity relationship (SAR) studies indicate that specific substitutions on these rings can significantly enhance antimicrobial potency .
-
Kinase Inhibition :
- The compound's design suggests potential as a multi-target kinase inhibitor. Kinases play pivotal roles in various diseases, including cancer and inflammatory disorders. The binding affinity of similar compounds to kinase domains has been evaluated using molecular docking simulations, indicating promising interactions that could lead to drug development .
Case Study 1: Anticancer Activity
A series of pyridazine derivatives were synthesized and evaluated for their anticancer activity against different cell lines. The results indicated that modifications in the amino groups significantly affected their potency, with some compounds showing IC50 values in the low micromolar range against breast cancer cells .
Case Study 2: Antimicrobial Evaluation
In another study, novel sulfonamide derivatives were tested for their antimicrobial efficacy. The results demonstrated that specific substitutions on the benzene ring improved activity against Candida albicans and Staphylococcus aureus, highlighting the importance of structural diversity in enhancing biological activity .
Data Table: Comparison of Biological Activities
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide | Pyridine and pyridazine rings | Anticancer, Antimicrobial | Multi-target kinase inhibitor potential |
4-Aminoquinoline | Quinolines with amino groups | Antimalarial | Well-studied in drug development |
N-(6-(pyridin-2-ylamino)pyridazin-3-yl)amide | Pyridine and pyridazine rings | Anticancer activity | Contains both aromatic systems |
属性
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-4-6-14(7-5-13)30(28,29)24-12-11-23-16-8-9-17(27-26-16)25-15-3-1-2-10-22-15/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOHEJCRQVAXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。